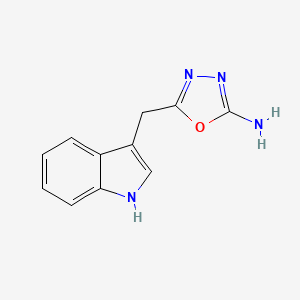

5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

153595-95-0 |

|---|---|

Molecular Formula |

C11H10N4O |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C11H10N4O/c12-11-15-14-10(16-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,13H,5H2,(H2,12,15) |

InChI Key |

RDBKKUAWHAHIQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3=NN=C(O3)N |

Origin of Product |

United States |

Preparation Methods

Hypervalent Iodine-Mediated Desulfurization of Thiosemicarbazides

This method involves the oxidative desulfurization of thiosemicarbazide intermediates to yield 2-amino-1,3,4-oxadiazoles. Starting with indole-3-acetic acid hydrazide (44 ), the thiosemicarbazide intermediate (34 ) is synthesized by reacting with aryl isothiocyanates. Cyclization using iodobenzene and Oxone achieves desulfurization, producing 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine (35 ) in yields up to 97% . The reaction proceeds under mild conditions (room temperature, 6–8 hours) with minimal byproducts.

Key advantages :

-

High atom economy due to the direct conversion of thiosemicarbazides to amines.

-

Compatibility with diverse indole derivatives.

T3P-Promoted One-Pot Synthesis from Acylhydrazides and Isocyanates

Propanephosphonic anhydride (T3P) enables a one-pot synthesis by coupling indole-3-acetic acid-derived acylhydrazides (17 ) with aryl isocyanates (18 ). The reaction occurs in tetrahydrofuran (THF) at 60°C for 4–6 hours, yielding the target compound (19 ) with 89–92% efficiency . T3P acts as both a coupling agent and dehydrating agent, eliminating the need for additional oxidants.

Optimization insights :

-

Excess T3P (1.5 equivalents) ensures complete cyclization.

-

Electron-deficient isocyanates enhance reaction rates.

Iodine-Catalyzed Oxidative Cyclization of Semicarbazones

Semicarbazones derived from indole-3-acetaldehyde (20 ) and semicarbazide (21 ) undergo iodine-mediated cyclization in ethanol at 80°C. This method produces 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine (22 ) in 85–88% yield . Iodine serves as a dual-purpose oxidant and catalyst, facilitating C–O bond formation.

Reaction profile :

-

Stoichiometric iodine (2 equivalents) ensures complete conversion.

-

Aromatic aldehydes with electron-donating groups improve yields.

Photocatalytic Oxidative Cyclization Using Eosin-Y

Visible-light-driven catalysis with eosin-Y enables the synthesis under ambient conditions. Semicarbazones (27 ) derived from indole-3-acetaldehyde are irradiated with blue LEDs in the presence of CBr₄ and atmospheric oxygen, yielding the target compound (28 ) in 90–94% yield . This method avoids toxic solvents and high temperatures.

Green chemistry highlights :

-

Solar energy utilization reduces energy consumption.

-

Eosin-Y is recyclable for up to three cycles without yield loss.

Palladium-Catalyzed Oxidative Annulation of Hydrazides and Isocyanides

Palladium(II) acetate catalyzes the reaction between indole-3-acetic acid hydrazide (31 ) and tert-butyl isocyanide (32 ) in toluene under oxygen. The annulation produces 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine (33 ) in 82–86% yield . This method is notable for its functional group tolerance.

Catalytic system :

-

Pd(OAc)₂ (5 mol%) and oxygen (1 atm) are critical for reoxidation.

-

Heteroaromatic isocyanides require longer reaction times (12–14 hours).

Table 1: Summary of Key Synthetic Methods

| Method | Starting Materials | Reagents/Catalysts | Conditions | Yield (%) |

|---|---|---|---|---|

| Hypervalent iodine desulfurization | Thiosemicarbazide (34 ) | Iodobenzene, Oxone | RT, 6–8 h | 97 |

| T3P one-pot synthesis | Acylhydrazide (17 ) | T3P, THF | 60°C, 4–6 h | 92 |

| Iodine cyclization | Semicarbazone (21 ) | I₂, ethanol | 80°C, 3 h | 88 |

| Photocatalytic oxidation | Semicarbazone (27 ) | Eosin-Y, CBr₄, O₂ | RT, visible light, 8 h | 94 |

| Palladium annulation | Hydrazide (31 ) | Pd(OAc)₂, O₂ | 100°C, 12 h | 86 |

Table 2: Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Hypervalent iodine | High yield, mild conditions | Requires toxic hypervalent iodine reagents |

| T3P one-pot | Solvent-free, scalable | Limited to aromatic isocyanates |

| Iodine cyclization | Low cost, simple setup | Moderate yields |

| Photocatalytic | Eco-friendly, ambient conditions | Long reaction times |

| Palladium annulation | Broad substrate scope | Expensive catalyst |

Chemical Reactions Analysis

Hydrazide-Carbon Disulfide Cyclization

This method involves sequential steps starting from indole-3-acetic hydrazide :

-

Hydrazide Formation : Indole-3-acetic ester → hydrazide (hydrazine in ethanol).

-

Thiosemicarbazone Synthesis : Hydrazide + carbon disulfide → 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione (KOH, ethanol, reflux).

-

S-Alkylation : Thione intermediates react with alkyl halides (e.g., benzyl bromide) to yield S-substituted derivatives .

Oxidative Cyclization with Hypervalent Iodine

Thiosemicarbazides undergo oxidative desulfurization using iodobenzene and Oxone to form 2-amino-1,3,4-oxadiazoles :

S-Alkylation

The thione intermediate (5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione) undergoes nucleophilic substitution with alkyl/aryl halides :

-

Example : Reaction with 2-chloro-N-(benzothiazol-2-yl)acetamide yields S-alkylated derivatives with enhanced bioactivity .

Hydrolysis

Ester derivatives (e.g., methyl 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2-carboxylate) are hydrolyzed to carboxylic acids under basic conditions (NaOH, ethanol/water) .

Role of Additives

-

Acetic Acid : Critical for stabilizing intermediates and enhancing cyclization efficiency in electrochemical synthesis .

-

T3P (Propylphosphonic Anhydride) : Enables one-pot synthesis of 2-amino-1,3,4-oxadiazoles from acylhydrazides and isocyanates under mild conditions (yield: 80–95%) .

Solvent and Electrolyte Effects

-

DMF with LiClO₄ : Optimal for electrochemical conductivity and solubility of indole substrates .

-

Eco-Friendly Solvents : Ionic liquids reduce environmental impact in large-scale syntheses .

Comparative Analysis of Synthetic Methods

Mechanistic Insights

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine typically involves the formation of intermediate hydrazides followed by their condensation with carbon disulfide and intramolecular cyclization. This process yields various derivatives that can be further functionalized to enhance their biological properties. For example, the synthesis of 5-(alkylthio)-1,3,4-oxadiazoles starting from indole derivatives has been successfully reported .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives. Notably:

-

In vitro Studies : The compound has been evaluated against several cancer cell lines, including HCT116 (colorectal carcinoma), A549 (lung adenocarcinoma), and A375 (melanoma). One derivative exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like erlotinib .

Compound Cell Line IC50 Value (μM) 2e HCT116 6.43 ± 0.72 2e A549 9.62 ± 1.14 2e A375 8.07 ± 1.36 - Mechanistic Insights : The compound was shown to induce apoptosis more effectively than erlotinib in HCT116 cells and demonstrated selective inhibition of the epidermal growth factor receptor (EGFR) without significant cyclooxygenase-2 (COX-2) inhibition .

Neuroprotective Effects

In addition to its anticancer properties, derivatives of this compound have shown neuroprotective effects:

- Oxidative Stress Protection : Studies indicated that certain derivatives could protect Friedreich's ataxia fibroblasts from oxidative stress induced by glutathione depletion. This was particularly evident with compounds that featured specific substitutions on the indole ring .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amines has been extensively studied to optimize their biological activity:

- Modifications on the indole moiety and the oxadiazole ring significantly influence their anticancer and neuroprotective activities.

Future Directions and Clinical Implications

The promising results from preclinical studies suggest that 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amines could be developed into novel therapeutic agents for cancer treatment and neurodegenerative diseases. Further research is needed to explore:

- In vivo Efficacy : More comprehensive animal studies to validate the protective effects observed in vitro.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human populations.

Mechanism of Action

The mechanism of action of 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets. The indole ring can bind to multiple receptors in the body, leading to various biological effects. The oxadiazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s stability and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacokinetic and Physicochemical Properties

| Property | 5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine | 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine |

|---|---|---|---|

| LogP | ~2.5 (estimated) | 1.62 | 2.1 |

| PSA (Ų) | ~85 | 93.91 | 78.2 |

| Solubility | Moderate | Low (hydrophobic thiophene) | Moderate |

| Metabolic Stability | High (oxadiazole scaffold) | High | High |

Key Research Findings and Trends

Electron-withdrawing groups (e.g., 3-chlorophenyl) enhance Bcl-2 inhibition by stabilizing ligand-protein interactions .

Synthetic Efficiency :

- Photocatalytic methods (e.g., eosin-Y-mediated cyclization) offer high yields (>90%) for oxadiazole derivatives, though methylene-linked indole compounds require tailored approaches .

Therapeutic Potential: Indole-oxadiazole hybrids are emerging as dual-action agents (anticancer + antimicrobial), with 5-(2-methylindol-3-yl) derivatives showing the broadest activity .

Biological Activity

5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features an indole moiety linked to a 1,3,4-oxadiazole ring. The synthesis typically involves the formation of intermediate hydrazides followed by their condensation with carbon disulfide and intramolecular cyclization. Various derivatives have been synthesized to explore their biological profiles .

Biological Activities

1. Antioxidant Activity

Research has demonstrated that derivatives of 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine exhibit protective effects against oxidative stress. In vitro studies showed that certain compounds could protect Friedreich's ataxia fibroblasts from glutathione depletion induced by buthionine sulfoximine. Notably, compounds with methyl substitutions on the indole ring displayed enhanced protective effects .

2. Anticancer Potential

The compound has been evaluated for its anticancer properties against various cancer cell lines. In particular, a derivative was found to inhibit the growth of HCT116 human colorectal carcinoma and A549 human lung adenocarcinoma cells, demonstrating significant cytotoxicity with IC50 values in the micromolar range . The mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation.

3. Antimicrobial Activity

Some derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain compounds exhibited minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin, indicating their potential as new antimicrobial agents .

Structure-Activity Relationships (SAR)

The biological activity of 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine is influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on indole | Increases antioxidant activity |

| Alkyl substitutions on oxadiazole | Enhances antimicrobial properties |

| Halogen substitutions | Can improve anticancer activity depending on position |

Studies suggest that specific substitutions can significantly enhance the efficacy of these compounds in various biological assays .

Case Studies

Case Study 1: Protective Effects in Friedreich's Ataxia

A study evaluated several derivatives for their protective effects against oxidative stress in fibroblasts from patients with Friedreich's ataxia. Active compounds not only protected cells from oxidative damage but also improved cell viability under stress conditions .

Case Study 2: Anticancer Activity in Human Cell Lines

In another study, a derivative was tested against multiple cancer cell lines, showing potent cytotoxicity and the ability to induce apoptosis through specific signaling pathways. This suggests a potential role for these compounds in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-amine?

- Methodology : The compound can be synthesized via cyclization reactions starting from indole-3-carbaldehyde or indole-3-carbonitrile derivatives. For example:

Intermediate formation : React indole-3-carbaldehyde with thiosemicarbazide in trifluoroacetic acid (TFA) under reflux to form a thiosemicarbazone intermediate .

Oxadiazole ring closure : Treat the intermediate with dehydrating agents (e.g., POCl₃ or H₂SO₄) to cyclize into the 1,3,4-oxadiazole core.

Functionalization : Introduce the methyl group at the indole-3-position via alkylation or substitution reactions (e.g., using methyl iodide in basic conditions) .

- Validation : Confirm purity via TLC and structural integrity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Key techniques :

- ¹H/¹³C NMR : Identify proton environments (e.g., indole NH at δ 10–12 ppm, oxadiazole C=N signals) and confirm regiochemistry .

- FTIR : Detect functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=N stretches at ~1600 cm⁻¹) .

- X-ray crystallography : Resolve 3D structure and hydrogen-bonding networks (e.g., N–H⋯N interactions in the oxadiazole ring) .

Q. What preliminary biological assays are used to evaluate its antimicrobial or anticancer potential?

- Antimicrobial screening :

- Broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .

- Zone of inhibition : Compare with standard antibiotics (e.g., ciprofloxacin) .

- Anticancer assays :

- MTT assay : Measure cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) at 24–72 hours, with IC₅₀ calculations .

- DNA intercalation studies : Use ethidium bromide displacement assays to assess DNA-binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or bioactivity results across studies?

- Case example : Discrepancies in antimicrobial activity may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance activity against Gram-negative bacteria, while electron-donating groups (e.g., -OCH₃) favor Gram-positive strains .

- Assay conditions : Variations in pH, inoculum size, or solvent (DMSO vs. water) alter compound solubility and bioavailability .

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.